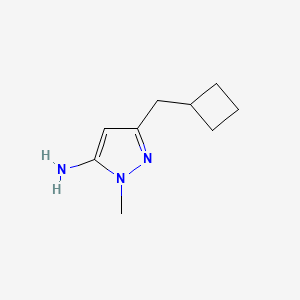
2-(4-Methylfuran-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylfuran-3-yl)butanoic acid is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with a methyl group at the 4-position and a butanoic acid chain at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylfuran-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the regiospecific synthesis of polysubstituted furans using sulfur ylides and acetylenic esters .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-(4-Methylfuran-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: 2-(4-Methylfuran-3-yl)butanol.
Substitution: Halogenated or nitrated furan derivatives.
科学的研究の応用
2-(4-Methylfuran-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of polymers and other industrial chemicals
作用機序
The mechanism of action of 2-(4-Methylfuran-3-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 2-Methylfuran-3-carboxylic acid
- 4-Methylfuran-2-carboxylic acid
- 2,4-Dimethylfuran-3-carboxylic acid
Comparison: 2-(4-Methylfuran-3-yl)butanoic acid is unique due to the specific positioning of the methyl and butanoic acid groups on the furan ring. This structural arrangement can influence its reactivity and interaction with other molecules, distinguishing it from similar compounds .
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-(4-methylfuran-3-yl)butanoic acid |
InChI |
InChI=1S/C9H12O3/c1-3-7(9(10)11)8-5-12-4-6(8)2/h4-5,7H,3H2,1-2H3,(H,10,11) |
InChIキー |
KRPLVLZCKGNQCX-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=COC=C1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)




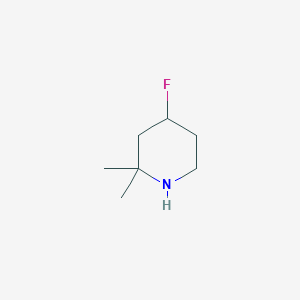
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
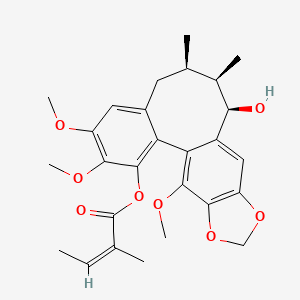
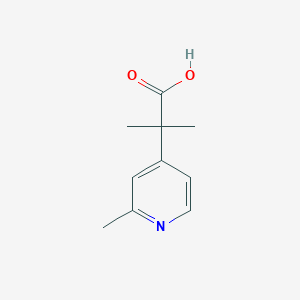
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
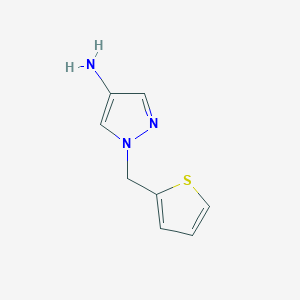
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
